Product packaging for Dehydro Felodipine Hydrochloride(Cat. No.:)

Dehydro Felodipine Hydrochloride

Cat. No.: B1163018
M. Wt: 418.7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Context of Dihydropyridine (B1217469) Derivatives in Pharmaceutical Chemistry

Dihydropyridine (DHP) derivatives form a cornerstone of medicinal chemistry, renowned for their profound impact on cardiovascular therapeutics. nih.goveurekaselect.com The 1,4-dihydropyridine (B1200194) scaffold is considered a "privileged structure" in drug discovery due to its ability to confer valuable medicinal properties. rsc.org These compounds primarily function as L-type calcium channel blockers. eurekaselect.comtocris.com By inhibiting the influx of calcium ions into vascular smooth muscle cells, they induce vasodilation, leading to a reduction in peripheral vascular resistance and consequently, a lowering of blood pressure. nih.govyoutube.com

The therapeutic significance of dihydropyridines extends to the management of hypertension and angina pectoris. ontosight.ainih.gov Prominent members of this class include Nifedipine, Amlodipine, and Felodipine (B1672334). nih.govnih.gov The chemical structure of these molecules, particularly the dihydropyridine ring, is crucial for their pharmacological activity. manipal.edu Research in this area is extensive, with ongoing efforts to synthesize novel DHP derivatives with enhanced selectivity and improved pharmacokinetic profiles. rsc.orgacs.org The study of their redox properties has also opened avenues for their potential application as antioxidants to combat oxidative stress. nih.gov

Significance as a Related Substance within Felodipine Chemistry

Dehydro Felodipine, also known as Felodipine EP Impurity A or Felodipine USP Related Compound A, is a primary metabolite and a significant impurity of Felodipine. synzeal.comcymitquimica.comlgcstandards.com Its chemical name is Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate. synzeal.com The formation of Dehydro Felodipine from Felodipine involves the oxidation of the dihydropyridine ring to a pyridine (B92270) ring. nih.gov This transformation is a key aspect of Felodipine's degradation and metabolism. cymitquimica.comnih.gov

The presence of Dehydro Felodipine and other related substances in Felodipine bulk drug and pharmaceutical formulations is a critical quality attribute that requires careful monitoring. researchgate.netnih.govnih.gov Regulatory bodies necessitate the identification and control of such impurities to ensure the safety and efficacy of the final drug product. nih.gov Consequently, Dehydro Felodipine serves as a crucial reference standard in the development and validation of analytical methods for Felodipine. synzeal.com These methods, often employing techniques like High-Performance Liquid Chromatography (HPLC), are designed to separate and quantify Felodipine from its degradation products and impurities. nih.govresearchgate.net

Studies have shown that Felodipine can degrade under various stress conditions, including exposure to UV light, acid, and base, leading to the formation of Dehydro Felodipine and other products. nih.govresearchgate.netnih.gov The investigation of these degradation pathways is essential for establishing the stability of Felodipine and for the development of stable pharmaceutical formulations. nih.gov

Overview of Research Trajectories in Dehydro Felodipine Hydrochloride Investigations

Research concerning this compound has predominantly followed several key trajectories. A significant area of focus is its synthesis and characterization for use as a certified reference material. The synthesis often involves the oxidation of Felodipine or can be achieved through a modified Hantzsch reaction. nih.gov Detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is then employed to confirm its structure. nih.gov

Another major research avenue involves the development of sensitive and specific analytical methods for the detection and quantification of Dehydro Felodipine in Felodipine drug substances and products. manipal.eduresearchgate.netresearchgate.net These stability-indicating methods are vital for quality control in the pharmaceutical industry. nih.gov Techniques such as reverse-phase HPLC are commonly developed and validated according to ICH guidelines for linearity, accuracy, precision, and specificity. nih.govresearchgate.net

Furthermore, toxicological studies have been conducted to assess the potential risks associated with impurities like Dehydro Felodipine. For instance, studies using zebrafish animal models have been employed to evaluate the teratogenic and lethal effects of Felodipine and its impurities. nih.gov These investigations provide valuable data to inform the setting of acceptable limits for impurities in pharmaceutical products. nih.gov The study of Dehydro Felodipine's pharmacological activity, or lack thereof compared to the parent compound, is also a relevant area of investigation.

Properties

Molecular Formula

C₁₈H₁₈Cl₃NO₄

Molecular Weight

418.7

Synonyms

4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester Hydrochloride;  H 152/37 Hydrochloride; 

Origin of Product

United States

Chemical Synthesis and Formation Mechanisms

Laboratory Synthesis Pathways for Dehydro Felodipine (B1672334) Hydrochloride Reference Standards

The availability of pure Dehydro Felodipine Hydrochloride is essential for its use as a reference standard in analytical methods to quantify its presence in Felodipine drug substances and products. The synthesis of this reference standard typically involves a two-step process: the initial synthesis of the Felodipine molecule followed by its subsequent oxidation.

Precursor Condensation Reactions

The foundational synthesis of the core dihydropyridine (B1217469) structure of Felodipine is achieved through the Hantzsch pyridine (B92270) synthesis. wikipedia.orgnih.govyoutube.com This multicomponent reaction is a well-established method for the preparation of dihydropyridine derivatives. organic-chemistry.org The classical Hantzsch synthesis involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester (ethyl acetoacetate), and a nitrogen donor, typically ammonia (B1221849) or its equivalent. wikipedia.orgyoutube.com

A variation of this, known as the Knoevenagel-Fries modification, can also be employed. The reaction proceeds through key intermediates: a Knoevenagel condensation product and an ester enamine, which then condense to form the dihydropyridine ring. organic-chemistry.org

To obtain Felodipine, the specific precursors are 2,3-dichlorobenzaldehyde (B127699), methyl acetoacetate (B1235776), and ethyl 3-aminocrotonate. google.com The reaction of 2,3-dichlorobenzaldehyde with methyl acetoacetate forms 2,3-dichlorobenzylidene acetoacetate. google.com This intermediate then undergoes a Michael cyclization reaction with 3-amino ethyl crotonate to yield Felodipine. google.com

Optimization of Reaction Conditions and Catalytic Systems

The efficiency and yield of the Hantzsch synthesis are highly dependent on the reaction conditions and the catalytic system employed. Various catalysts and solvents have been investigated to optimize the synthesis of dihydropyridines like Felodipine.

For the initial condensation step, catalysts such as piperidine (B6355638) and acetic acid in a suitable solvent like methylcyclohexane (B89554) are utilized. google.com More advanced catalytic systems, including a combination of a secondary amine and quinoline (B57606) carboxylic acid in an alcohol solution, have been shown to improve the yield and purity of the intermediate. google.com

The subsequent cyclization to form the dihydropyridine ring is often carried out in a refluxing alcohol, such as ethanol, in the presence of a catalyst like pyridine. google.com Research into greener synthesis has explored the use of aqueous micelles and ultrasonic irradiation, which can lead to high product yields in shorter reaction times. wikipedia.org The use of microwave irradiation has also been investigated as an alternative to classical heating methods to accelerate the reaction. nih.gov

Following the synthesis of Felodipine, the formation of this compound involves the oxidation of the dihydropyridine ring to the corresponding pyridine ring. This can be achieved using various oxidizing agents. While specific conditions for the synthesis of the Dehydro Felodipine reference standard are not extensively published, common oxidizing agents used for this type of transformation include ferric chloride, manganese dioxide, or potassium permanganate. wikipedia.org The reaction would then be followed by treatment with hydrochloric acid to form the hydrochloride salt.

This compound as a Process-Related Impurity in Felodipine Manufacturing

During the synthesis of Felodipine, Dehydro Felodipine can be formed as a process-related impurity. Its presence needs to be carefully monitored and controlled to meet regulatory requirements.

Identification of Synthetic Side Reactions

Dehydro Felodipine, often referred to as Felodipine Impurity A, is the primary oxidation product of Felodipine. sigmaaldrich.com Side reactions that promote oxidation during the synthesis or purification steps can lead to its formation. For instance, if the reaction mixture is exposed to excessive heat or oxidizing conditions for prolonged periods, the dihydropyridine ring of the newly formed Felodipine can be aromatized to the pyridine ring of Dehydro Felodipine.

Other impurities that have been identified in the manufacturing process of Felodipine include Impurity B, the dimethyl ester analogue, and Impurity C, the diethyl ester analogue. nih.gov The formation of these impurities is typically due to the presence of corresponding impurities in the starting materials or side reactions during the esterification steps.

Influence of Manufacturing Parameters on Impurity Generation

Several manufacturing parameters can influence the formation of Dehydro Felodipine. The choice of solvent, catalyst, reaction temperature, and reaction time are all critical factors. For example, the use of strong oxidizing agents or catalysts that promote aromatization can increase the levels of Dehydro Felodipine. The pH of the reaction and work-up steps can also play a role, as acidic conditions can potentially catalyze the oxidation process.

To minimize the formation of Dehydro Felodipine, it is crucial to optimize the manufacturing process. This includes using high-purity starting materials, carefully controlling the reaction temperature and time, and selecting appropriate solvents and catalysts that favor the formation of Felodipine over its oxidized impurity. The purification process, such as recrystallization, must also be designed to effectively remove any Dehydro Felodipine that has been formed.

Mechanistic Elucidation of Degradation-Induced Formation Pathways

This compound can also be formed as a degradation product of Felodipine, particularly when the drug substance or product is exposed to certain environmental conditions.

The primary mechanism for the degradation of Felodipine to Dehydro Felodipine is the oxidation of the dihydropyridine ring. nih.govresearchgate.net This process is metabolically mediated in the body by the cytochrome P450 3A4 (CYP3A4) enzyme system. researchgate.netnih.gov In vitro, this oxidation can be induced by several factors, including light and acidic conditions.

Forced degradation studies have shown that Felodipine degrades under various stress conditions. researchgate.net Photodegradation is a significant pathway for the formation of Dehydro Felodipine. nih.gov When exposed to UV light, Felodipine in solution or as a powder can undergo photooxidation to yield the pyridine derivative, Dehydro Felodipine. nih.gov Interestingly, in aqueous suspensions, photodimerization can become a competing degradation pathway. nih.gov

Acid-catalyzed degradation is another potential pathway. While Felodipine is relatively stable under some stressed conditions, exposure to acidic environments can promote the oxidation of the dihydropyridine ring. The exact mechanism of acid-catalyzed oxidation in the solid state or in solution is complex but likely involves protonation of the dihydropyridine ring, making it more susceptible to oxidation.

Enzymatic Formation Pathways from Felodipine (Chemical Transformation Focus)

In the body, dehydro felodipine is not a degradation product but the primary metabolite of felodipine, formed through extensive enzymatic processes primarily in the liver and intestinal wall. nih.govresearchgate.net

The biotransformation of felodipine to dehydro felodipine is almost exclusively mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isoenzyme. nih.govresearchgate.netresearchgate.net Felodipine is recognized by the FDA as a sensitive CYP3A4 substrate. nih.gov

The metabolic process is an oxidation reaction that aromatizes the dihydropyridine ring of felodipine into the pyridine ring of dehydro felodipine. researchgate.net This transformation is responsible for the high first-pass metabolism of felodipine, where a significant portion of an oral dose (reportedly over 50%) is metabolized in the gut wall and liver before reaching systemic circulation. nih.gov This extensive metabolism results in the low oral bioavailability of the parent drug and the formation of dehydro felodipine as the main, but pharmacologically inactive, metabolite. nih.gov The model of this metabolic pathway shows that dehydro felodipine itself is subsequently metabolized, also by CYP3A4. nih.gov

The available scientific literature overwhelmingly points to CYP3A4 as the principal enzyme responsible for the conversion of felodipine to dehydro felodipine. nih.govresearchgate.net Studies refer to dehydro felodipine as the "single primary metabolite," generated by CYP3A4. researchgate.net While other enzymes may be involved in the metabolism of other drugs or further breakdown of other felodipine metabolites, the oxidative formation of dehydro felodipine from felodipine is predominantly, if not entirely, a CYP3A4-mediated process. No other significant enzymatic pathways for this specific transformation are prominently documented.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the separation, identification, and quantification of Dehydro Felodipine (B1672334) Hydrochloride from Felodipine and other related substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC) are the predominant techniques employed for this purpose. walshmedicalmedia.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC stands as the most widely utilized technique for the analysis of Dehydro Felodipine Hydrochloride due to its high resolution, sensitivity, and versatility. researchgate.netresearchgate.netresearchgate.net The development of robust HPLC methods is a critical aspect of quality control in the pharmaceutical industry.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of Felodipine and its related substances, including this compound. iajpr.comjocpr.comresearchgate.netirjponline.orgresearchgate.net Optimization of RP-HPLC methods involves the careful selection and adjustment of several parameters to achieve the desired separation and peak characteristics.

Key optimization parameters include the choice of a stationary phase, typically a C18 or C8 column, and the composition of the mobile phase. scispace.comnih.gov Mobile phases often consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). jocpr.comscispace.com The pH of the aqueous buffer and the ratio of the organic modifier to the aqueous phase are critical for controlling the retention and resolution of the analytes. researchgate.netjocpr.com For instance, a mobile phase composed of acetonitrile and a 20 mM aqueous ammonium (B1175870) acetate (B1210297) buffer at a pH of 4.5 (in an 80:20 v/v ratio) has been successfully used. researchgate.net Other studies have employed a mixture of methanol, acetonitrile, and water (50:15:35 v/v/v) or a combination of a phosphate (B84403) buffer and acetonitrile. nih.govijpsr.com The flow rate and column temperature are also optimized to ensure efficient separation and acceptable analysis time. jocpr.comijpsr.com Detection is typically carried out using a UV detector at a wavelength where both Felodipine and this compound exhibit significant absorbance, often around 237 nm or 238 nm. walshmedicalmedia.comirjponline.orgijpsr.com

Table 1: Examples of Optimized RP-HPLC Conditions for Felodipine Analysis

ParameterCondition 1Condition 2Condition 3
Stationary Phase C18 (250 x 4.6 mm, 5µm) ijpsr.comC18 (150 x 4.6 mm, 5 µm) irjponline.orgCapcell Pak C8 (250 x 4.6 mm, 5µm) nih.gov
Mobile Phase Methanol:Acetonitrile:Water (50:15:35, v/v/v) ijpsr.comAcetonitrile:Water (70:30, v/v) irjponline.org5mM Phosphate Buffer (pH 4.8):Acetonitrile (25:75, v/v) nih.gov
Flow Rate 1.0 mL/min ijpsr.com1.0 mL/min irjponline.org1.0 mL/min nih.gov
Detection Wavelength 238 nm ijpsr.com238 nm irjponline.org360 nm nih.gov
Column Temperature Room Temperature ijpsr.comRoom Temperature irjponline.orgNot Specified

Stability-indicating analytical methods are essential for determining the intrinsic stability of a drug substance and for monitoring the formation of degradation products over time. A stability-indicating HPLC method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any potential impurities. ijpsr.comnih.gov

For Felodipine, stability-indicating methods have been developed to separate it from its primary degradation product, this compound, as well as other potential degradants formed under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis. iajpr.comnih.gov These methods demonstrate specificity, allowing for the accurate quantification of the decrease in the concentration of the active drug and the increase in the concentration of its degradation products. nih.gov For example, a developed method showed that Felodipine is stable for up to five hours under sunlight and for three minutes in acidic conditions. scispace.com Another study demonstrated that slight decomposition occurred upon exposure to acidic (5.46%), alkaline (5.11%), oxidative (3.53%), and thermal (2.45%) conditions. iajpr.com

Validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. HPLC methods for the quantification of this compound are validated according to the International Council for Harmonisation (ICH) guidelines. researchgate.netirjponline.org This comprehensive validation process includes the evaluation of several key parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For Felodipine and its related substances, linearity is typically established over a specific concentration range. researchgate.netijpsr.com For instance, linearity for Felodipine has been demonstrated in ranges such as 1-7 µg/ml and 25-200 µg/ml. researchgate.netnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovery is calculated. ijpsr.com Recoveries for Felodipine and its related substances have been reported to be in the range of 98.86% to 101.03%. ijpsr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpsr.com The relative standard deviation (%RSD) is a common measure of precision, with values typically required to be less than 2%. irjponline.org

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net For Felodipine, LODs have been reported as low as 0.125 ng/ml and 1 ng. researchgate.netijpsr.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net Reported LOQ values for Felodipine include 1.25 ng/ml and 4 ng. researchgate.netijpsr.com

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. ijpsr.com This provides an indication of its reliability during normal usage.

Table 2: Summary of Validation Parameters from a Representative HPLC Method for Felodipine

Validation ParameterResult
Linearity Range 5.05-40.4 µg/ml (Felodipine), 0.31-15.50 µg/ml (Related Substances) ijpsr.com
Correlation Coefficient (r²) >0.999 researchgate.net
Accuracy (% Recovery) 98.86 - 101.03% ijpsr.com
Precision (%RSD) 0.42% (Felodipine), 1.01% (Related Substances) ijpsr.com
Limit of Detection (LOD) 1 ng ijpsr.com
Limit of Quantification (LOQ) 4 ng ijpsr.com
Robustness Method demonstrated to be robust against small variations ijpsr.com

Gas Chromatography (GC) Applications in Related Substance Analysis

While HPLC is the primary technique, Gas Chromatography (GC) also finds applications in the analysis of Felodipine and its related substances, particularly for volatile impurities. walshmedicalmedia.comnih.gov Capillary GC with electron-capture detection has been utilized for the determination of Felodipine and its metabolites in plasma. nih.gov This method involves the derivatization of acid metabolites before analysis. nih.gov GC coupled with mass spectrometry (GC-MS) is a powerful tool for the identification of metabolites and impurities, providing structural information based on their mass spectral patterns. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of Felodipine and its impurities. walshmedicalmedia.com HPTLC methods have been developed and validated for the estimation of Felodipine in bulk and pharmaceutical formulations. walshmedicalmedia.comresearchgate.net

In a typical HPTLC method, separation is achieved on pre-coated silica (B1680970) gel plates. walshmedicalmedia.comnih.gov The mobile phase composition is optimized to achieve good separation of the components. For instance, a mobile phase of toluene (B28343) and methanol (8:2 v/v) has been used for normal-phase HPTLC, while acetonitrile, water, and glacial acetic acid (8:2:1 v/v/v) have been employed for reversed-phase HPTLC. walshmedicalmedia.com Densitometric scanning at a specific wavelength, such as 237 nm, is used for quantification. walshmedicalmedia.com HPTLC methods are validated for parameters similar to HPLC, including linearity, precision, accuracy, and robustness, in accordance with ICH guidelines. walshmedicalmedia.com

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable tools in the analysis of this compound, providing detailed information about its chemical structure and allowing for its precise measurement in various samples.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectroscopy

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of Felodipine and its impurities. In methanolic solutions, Felodipine exhibits a maximum absorbance at specific wavelengths, which can be utilized for its determination. rjptonline.orgactascientific.com For instance, one method reports an absorption maximum at 362.4 nm in methanol, with the method adhering to Beer's law in the concentration range of 10-100 µg/mL. rjptonline.org Another study developed a UV spectrophotometric method using a green, less toxic solvent, with a maximum absorbance observed at 363.5 nm and a linear range of 5-50 µg/mL. actascientific.com

Derivative spectrophotometry, particularly the second-derivative method, offers enhanced specificity and resolution, effectively minimizing background interference from excipients in pharmaceutical formulations. A study on the assay of Felodipine using second-derivative spectrophotometry in a methanolic solution demonstrated a linear relationship between the derivative amplitude and concentration in the range of 1.946·10⁻⁶ to 19.46·10⁻⁶ g/mL. farmaciajournal.com The analysis was performed by measuring the amplitude between 239 and 230 nm in the second-derivative spectrum. farmaciajournal.com This technique provides a robust and accurate means for quantifying Felodipine and, by extension, can be adapted for the quantification of this compound.

Table 1: UV-Vis Spectrophotometric Methods for Felodipine Analysis
MethodSolventλmax (nm)Linear RangeReference
UV SpectrophotometryMethanol362.410-100 µg/mL rjptonline.org
UV SpectrophotometryGreen Solvent363.55-50 µg/mL actascientific.com
Second Derivative SpectrophotometryMethanol239-230 (amplitude)1.946·10⁻⁶ - 19.46·10⁻⁶ g/mL farmaciajournal.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Impurity Identification

Mass spectrometry (MS) and its tandem configuration (MS/MS) are powerful tools for the identification and structural characterization of impurities like this compound. These techniques provide high sensitivity and specificity, enabling the detection of trace-level impurities in complex matrices.

Capillary gas chromatography coupled with mass spectrometric detection (GC-MS) in selected-ion monitoring (SIM) mode has been successfully employed for the determination of Felodipine and its pyridine (B92270) metabolite (Dehydro Felodipine) in human plasma. nih.gov This method offers a limit of quantitation of 0.5 ng/ml for the pyridine metabolite. nih.gov

High-resolution mass spectrometry (HRMS) is particularly valuable for impurity profiling as it provides accurate mass measurements, which aids in the determination of elemental compositions. nih.gov This is crucial for identifying unknown impurities and degradation products.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the functional groups present in a molecule, thereby providing structural information. The FT-IR spectrum of a compound reveals characteristic absorption bands corresponding to specific vibrational modes of its chemical bonds.

In the analysis of Felodipine, FT-IR has been used to characterize different polymorphic forms. For instance, the stretching vibration of the amino group (N-H) in amorphous Felodipine appears at 3342 cm⁻¹, while in crystalline forms, this peak shifts to 3370 cm⁻¹. researchgate.net This demonstrates the sensitivity of FT-IR to subtle structural changes. The technique can be effectively applied to this compound to confirm the presence of key functional groups and to differentiate it from Felodipine and other related impurities. The presence of a pyridine ring in Dehydro Felodipine, as opposed to the dihydropyridine (B1217469) ring in Felodipine, would result in distinct differences in their respective FT-IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule, allowing for the unambiguous assignment of its structure.

NMR has been extensively used to study the structure of Felodipine and its derivatives. researchgate.net The analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular structure. In the context of this compound, NMR would be instrumental in confirming the aromatization of the dihydropyridine ring to a pyridine ring, a key structural feature that differentiates it from Felodipine. The chemical shifts and coupling constants of the protons and carbons in the heterocyclic ring would provide conclusive evidence for this transformation.

Application of Hyphenated Techniques in Impurity Profiling

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are essential for the comprehensive analysis of complex mixtures, such as those encountered in impurity profiling.

LC-MS/MS for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective hyphenated technique that is exceptionally well-suited for the analysis of pharmaceutical impurities. nih.gov It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the powerful detection and structural elucidation capabilities of tandem mass spectrometry.

LC-MS/MS methods have been developed for the quantification of Felodipine in human plasma, demonstrating high sensitivity and robustness. nih.govresearchgate.net These methods can be adapted for the simultaneous determination of Felodipine and its impurities, including this compound. The use of a triple quadrupole mass spectrometer operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides excellent specificity and allows for accurate quantification even at very low concentrations. nih.govresearchgate.net

Furthermore, liquid chromatography/quadrupole time-of-flight tandem mass spectrometry (LC/QTOF-MS/MS) has been utilized for the comprehensive impurity profiling of related pharmaceutical compounds. nih.gov This approach allows for the detection and characterization of both process-related impurities and degradation products, providing a complete picture of the impurity profile. nih.gov The accurate mass measurements obtained from QTOF-MS/MS are invaluable for identifying unknown impurities and understanding their formation pathways. nih.gov

Table 2: Mentioned Compounds
Compound Name
This compound
Felodipine

LC-NMR for Direct Structural Assignment in Solution

The unequivocal structural elucidation of pharmaceutical compounds, including their metabolites and degradation products, is a critical step in drug development and quality control. Among the advanced analytical techniques available, the hyphenation of high-performance liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) stands out as a particularly powerful tool for the direct and unambiguous assignment of molecular structures in solution. nih.govspectroscopyonline.com This methodology circumvents the often laborious process of isolating and purifying individual components for analysis, offering a streamlined approach to characterizing complex mixtures. nih.gov

Liquid chromatography-nuclear magnetic resonance (LC-NMR) combines the high-resolution separation capabilities of LC with the detailed structural information provided by NMR spectroscopy. spectroscopyonline.com The system allows for the separation of a compound of interest, such as this compound, from a mixture. The analyte is then transferred directly into an NMR flow cell for spectroscopic analysis. This can be done in an "on-flow" mode, where spectra are recorded continuously as the eluent passes through the detector, or in a "stopped-flow" mode. spectroscopyonline.com The stopped-flow technique is particularly advantageous for low-concentration analytes, as it allows a specific chromatographic peak to be held stationary within the NMR probe, enabling the acquisition of more sensitive, long-duration 1D and 2D NMR experiments. spectroscopyonline.com

The primary application of LC-NMR in the context of this compound is the definitive confirmation of its chemical structure. Dehydro Felodipine is a principal metabolite and degradation product of Felodipine, formed by the oxidation of the 1,4-dihydropyridine (B1200194) ring into an aromatic pyridine ring. nih.govnih.gov While techniques like LC-MS/MS are invaluable for suggesting potential structures based on mass-to-charge ratios and fragmentation patterns, NMR is the gold standard for providing a complete atom-to-atom connectivity map and three-dimensional structure. spectroscopyonline.comhyphadiscovery.com

The structural assignment process using LC-NMR involves a suite of experiments. A standard dataset for structural elucidation typically includes:

¹H NMR: Provides information about the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers (integration). A key indicator for the formation of Dehydro Felodipine is the disappearance of the signals corresponding to the proton at the C4 position and the N-H proton of the dihydropyridine ring, which are present in the parent Felodipine molecule. researchgate.net

¹³C NMR: Reveals the chemical environment of each carbon atom in the molecule. The transition from a dihydropyridine to a pyridine ring results in significant changes in the chemical shifts of the ring carbons, particularly the C4 atom, which changes from an sp³-hybridized methine carbon in Felodipine to an sp²-hybridized quaternary carbon in Dehydro Felodipine. researchgate.net

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings through bonds, helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (typically over two to three bonds). This is arguably the most powerful experiment for piecing together the molecular framework, as it connects different fragments of the molecule, such as the relationship between the methyl groups and the ester functionalities to the pyridine ring. hyphadiscovery.com

By analyzing the combined data from these experiments, a complete and unambiguous structural assignment for this compound can be achieved directly from an LC peak, providing definitive evidence of its identity in a complex mixture without the need for prior isolation.

Data Tables

The following tables illustrate the expected ¹H and ¹³C NMR chemical shift differences between Felodipine and its oxidized metabolite, Dehydro Felodipine. The data highlights the key structural changes resulting from the aromatization of the dihydropyridine ring.

Table 1: Comparative ¹H NMR Chemical Shifts (δ ppm) for Key Protons.
ProtonFelodipine (Hypothetical)Dehydro Felodipine (Hypothetical)Key Observation
N-H~8.4AbsentDisappearance upon aromatization
C4-H~4.8AbsentDisappearance upon aromatization
2,6-CH₃~2.3~2.7Downfield shift due to aromatic ring current
Aromatic (Dichlorophenyl)7.1 - 7.37.2 - 7.4Minor shifts

Degradation Kinetics and Stability Profile Investigations

Design and Execution of Forced Degradation Studies (Following ICH Guidelines)

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. nih.govnih.gov These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways. nih.gov The ICH guidelines, specifically Q1A and Q1B, provide a framework for conducting these studies. nih.gov

Controlled Acidic Stress Conditions

Information regarding the behavior of Dehydro Felodipine (B1672334) Hydrochloride under controlled acidic stress is not available in the public literature. Typically, such studies would involve exposing the compound to acidic solutions (e.g., hydrochloric acid) at various concentrations and temperatures to induce and analyze hydrolysis. nih.gov

Controlled Alkaline Stress Conditions

There is no published data on the degradation kinetics of Dehydro Felodipine Hydrochloride under controlled alkaline stress conditions. These studies would normally involve the use of basic solutions (e.g., sodium hydroxide) to investigate the compound's susceptibility to base-catalyzed hydrolysis. nih.gov

Oxidative Stress Conditions

Specific studies on the oxidative degradation of this compound are not found in the literature. Oxidative stress testing typically employs reagents like hydrogen peroxide to assess the potential for oxidative degradation of the drug substance. nih.gov While Dehydrofelodipine is a known oxidative degradant of Felodipine, its own stability under further oxidative stress has not been documented.

Photolytic Degradation Assessment (UV and Visible Light)

There is no available research on the photolytic stability of this compound when subjected to UV and visible light as the primary substance. Photostability testing, as per ICH Q1B guidelines, is essential to determine if a substance is light-sensitive and to identify the resulting degradation products. nih.govnih.gov

Thermal Stress Evaluation

Data from thermal stress evaluations of this compound is absent from scientific publications. Such studies would involve exposing the solid compound to elevated temperatures to assess its thermal stability. nih.gov

Humidity-Induced Degradation Studies

No information has been published regarding the impact of humidity on the stability of this compound. Humidity studies are crucial for understanding the potential for degradation in the presence of moisture, especially for solid dosage forms. nih.gov

The absence of dedicated research on the degradation kinetics of this compound represents a notable gap in the pharmaceutical sciences. While its formation from Felodipine is documented, its own stability profile under various stress conditions remains uninvestigated in the public domain. Further research is warranted to elucidate the intrinsic stability and degradation pathways of this compound, which would be valuable for a complete understanding of the stability of Felodipine and its related substances.

Identification and Structural Characterization of Degradation Products of Felodipine

Forced degradation studies under various stress conditions—such as acidic and basic hydrolysis, oxidation, heat, and light—have been instrumental in identifying the resulting degradation products of felodipine. researchgate.netakjournals.comnih.gov The principal transformation involves the oxidation of the dihydropyridine (B1217469) ring to its aromatic pyridine (B92270) derivative, a compound often referred to as dehydrofelodipine. nih.govnih.gov This core transformation leads to a loss of pharmacological activity. nih.govnih.gov

Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS/MS), have been pivotal in elucidating the structures of these degradants. akjournals.comnih.gov In photodegradation studies involving ultraviolet (UV) irradiation of felodipine suspensions, two primary products were identified. nih.gov The first, designated FL photoproduct 1, was proposed to be the pyridine derivative of felodipine. The second, FL photoproduct 2, was identified as a felodipine dimer, a product whose formation was notably dependent on the presence of an aqueous medium. nih.gov

Other forced degradation studies have identified different products. For instance, under conditions of base hydrolysis, two distinct degradation products were identified and characterized using LC-MS/MS Q-TOF. researchgate.netakjournals.com The characterization of these products is essential for developing stability-indicating analytical methods and understanding the complete degradation profile of the drug. akjournals.comnih.gov

Identified Degradation Products of Felodipine

Degradation ConditionProduct Name/IdentifierProposed StructureAnalytical MethodSource
Photodegradation (UV)FL photoproduct 1Pyridine Derivative (Dehydrofelodipine)ESI-LC/MS/MS nih.gov
Photodegradation (UV in suspension)FL photoproduct 2Felodipine DimerESI-LC/MS/MS nih.gov
Base HydrolysisDP1m/z: 356UPLC-MS/MS Q-TOF akjournals.com
Base HydrolysisDP2m/z: 370UPLC-MS/MS Q-TOF akjournals.com
MetabolismMetabolitePyridine DerivativeCytochrome P-450 System Analysis nih.gov

Factors Modulating Degradation Pathways and Reaction Rates

The rate and pathway of felodipine degradation are not constant but are significantly influenced by a range of environmental and formulation-specific factors.

Influence of pH on Degradation Kinetics

Felodipine's stability is highly dependent on pH. The drug undergoes degradation under both acidic and basic conditions, a process confirmed through forced degradation studies. researchgate.netnih.gov It is noted to be unstable in strong acid and alkali environments, with decomposition being particularly facilitated in strong acidic conditions. mdpi.com Studies have shown that considerable degradation occurs during base hydrolysis. researchgate.netakjournals.com The degradation process generally follows pseudo-first-order kinetics at a constant pH. nih.gov This susceptibility to pH-driven hydrolysis necessitates careful control of the micro-environmental pH in any liquid or semi-solid formulation.

Temperature Dependency of Degradation Rates

As with most chemical reactions, temperature plays a critical role in the degradation rate of felodipine. Elevated temperatures accelerate the degradation process, a principle commonly used in forced degradation studies to predict long-term stability. mdpi.com For instance, in solid dispersions, exposure to a temperature of 40°C, especially when combined with high humidity, was sufficient to induce phase separation and eventual drug crystallization over time. nih.gov The Arrhenius equation can be used to quantify this relationship, where an increase in temperature provides the energy needed to overcome the activation energy barrier of the degradation reaction. nih.gov

Wavelength Specificity and Light Intensity in Photodegradation

Photodegradation is a major pathway for the degradation of 1,4-dihydropyridine (B1200194) drugs, including felodipine. nih.govresearchgate.net The primary photochemical reaction is the aromatization of the dihydropyridine ring. nih.gov Felodipine is particularly sensitive to long-wavelength UV light (UV-A). nih.gov Studies have shown that felodipine has a maximum absorption at approximately 361 nm. nih.gov When irradiated with light of a similar wavelength (e.g., 365 nm), significant degradation occurs. nih.govresearchgate.net The resulting photoproducts, such as the pyridine derivative, no longer show absorption in this region of the UV spectrum, which strongly indicates that the dihydropyridine moiety has been chemically altered. nih.gov The rate of this photodegradation is also dependent on the intensity of the light source. nih.gov

Key Factors in Felodipine Degradation

FactorEffect on FelodipineKey FindingsSource
pHAccelerates degradation in both acidic and basic conditions.Significant degradation observed in base hydrolysis; decomposition is easier in strong acid. researchgate.netakjournals.commdpi.com
TemperatureIncreases the rate of chemical degradation and can induce physical instability.At 40°C and 75% RH, phase separation occurs in solid dispersions. nih.gov
Light (Wavelength)Causes photodegradation, primarily via oxidation of the dihydropyridine ring.Highly sensitive to UV-A light around its absorption maximum of 361 nm. nih.gov
ExcipientsCan induce physical or chemical instability.PVP with humidity can cause phase separation. Other drugs can catalyze degradation. nih.govresearchgate.net

Role of Catalysts and Excipients in Degradation Processes

Excipients within a pharmaceutical formulation are not always inert and can play a significant role in the degradation of the active pharmaceutical ingredient. scirp.org For felodipine, excipients can influence both physical and chemical stability. For example, in solid dispersions containing felodipine and polyvinylpyrrolidone (B124986) (PVP), exposure to humidity can lower the glass transition temperature, leading to phase separation and crystallization of the drug. nih.gov Furthermore, impurities within excipients, such as trace amounts of formaldehyde, can potentially react with the drug molecule. scirp.org In some cases, another active drug within the same formulation can act as a catalyst for degradation. A documented case for a related dihydropyridine, nifedipine, showed that its degradation was accelerated in the presence of atenolol. researchgate.net

Chemical Photostabilization Strategies for Dihydropyridines (General Principles)

Given the pronounced photosensitivity of 1,4-dihydropyridine (DHP) drugs, various strategies have been developed to protect them from light-induced degradation. nih.govresearchgate.net These strategies are crucial for developing stable formulations, especially for liquid dosage forms which are more susceptible to photodegradation. nih.gov

The most straightforward approach is the use of opaque packaging . A study on felodipine solutions demonstrated that while traditional glass containers offered poor photoprotection, containers made of blue polyethylene (B3416737) terephthalate (B1205515) (PET) provided significant protection, achieving almost complete stabilization for up to six hours under stressful irradiation conditions. nih.gov

Another common strategy is the incorporation of light-absorbing excipients into the formulation. These excipients act as UV filters, absorbing the harmful wavelengths before they can reach the drug molecule. researchgate.net

More advanced formulation approaches involve creating protective microenvironments for the drug molecule. These include:

Cyclodextrin (B1172386) Complexes: Encapsulating the DHP molecule within the hydrophobic cavity of a cyclodextrin can shield it from light. nih.gov

Liposomes and Nanosystems: Formulating the drug within liposomes or other nanosystems can provide a physical barrier to light and may alter the degradation pathway. nih.govresearchgate.net

These strategies aim to prevent the initial aromatization of the dihydropyridine ring, thereby preserving the drug's therapeutic efficacy and preventing the formation of potentially harmful photoproducts. nih.govresearchgate.net

Complexation with Cyclodextrins

There is a notable absence of specific studies detailing the complexation of this compound with cyclodextrins. Research on the parent drug, felodipine, has explored the use of cyclodextrins to enhance solubility and modify release profiles. These studies often involve creating inclusion complexes where the drug molecule is encapsulated within the cyclodextrin cavity. However, similar investigations into the formation, characterization, and stability of this compound-cyclodextrin complexes could not be found in the reviewed literature.

Strategies Involving Polymeric Systems (Chemical Interactions)

Similarly, information regarding the chemical interactions between this compound and various polymeric systems is not extensively documented. The use of polymers to create amorphous solid dispersions or matrix-based controlled-release systems is a common strategy for drugs like felodipine to improve bioavailability and stability. These strategies rely on specific chemical interactions, such as hydrogen bonding, between the drug and the polymer. Despite the relevance of such studies for understanding the stability and degradation kinetics, specific research detailing these interactions for this compound is not presently available.

Further research is required to elucidate the specific degradation kinetics and stability profile of this compound when complexed with cyclodextrins or integrated into polymeric systems. Such studies would be crucial for a comprehensive understanding of its chemical behavior and potential for formulation development.

Impurity Control Strategies and Regulatory Framework Considerations

Comprehensive Impurity Profiling of Active Pharmaceutical Ingredients (APIs)

Impurity profiling is the systematic identification and quantification of all potential and actual impurities in an Active Pharmaceutical Ingredient (API). For Felodipine (B1672334), this process involves a thorough investigation of impurities that can arise from the synthesis process, degradation, or storage. Dehydro Felodipine, also known as Felodipine EP Impurity A, is a significant process-related impurity and degradation product. allmpus.comnih.govbiocompare.com Its chemical name is Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate. allmpus.compharmaffiliates.com

The impurity profile of Felodipine API is established by analyzing batches manufactured through the proposed commercial process and comparing them to batches used in safety and clinical studies. ich.org This comparison helps to identify any new impurities that may have formed. Stress testing, as described in the International Council for Harmonisation (ICH) Q1A guideline, is also a crucial part of impurity profiling. ich.org This involves subjecting the API to harsh conditions such as heat, light, humidity, and acid/base hydrolysis to deliberately induce degradation and identify potential degradation products like Dehydro Felodipine. walshmedicalmedia.com

A comprehensive profile of Felodipine impurities, including Dehydro Felodipine, is essential for developing a robust control strategy.

Table 1: Identified Impurities of Felodipine

Impurity Name Chemical Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
Dehydro Felodipine (Impurity A) Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate C18H17Cl2NO4 382.24 96382-71-7
Felodipine EP Impurity B Felodipine Dimethyl Ester C17H17Cl2NO4 370.23 91189-59-2
Felodipine EP Impurity C Felodipine Diethyl Ester C19H21Cl2NO4 398.28 79925-38-5
Felodipine O-Desmethyl Impurity Felodipine Acid C17H17Cl2NO4 370.23 150131-21-8

This table presents a list of known impurities related to Felodipine, including Dehydro Felodipine, with their respective chemical details. allmpus.comdaicelpharmastandards.com

Impurity Analysis in Pharmaceutical Drug Products

The analysis of impurities extends from the API to the finished pharmaceutical drug product. The presence of excipients in the drug product can lead to the formation of new degradation products or affect the stability of the API. Therefore, it is necessary to monitor the impurity profile of the drug product throughout its shelf life.

Systematic studies are conducted on Felodipine tablets to isolate and identify impurities. nih.gov Analytical methods such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are employed for the separation and identification of impurities like Dehydro Felodipine in the final dosage form. nih.gov Forced degradation studies on the drug product are also performed to understand its degradation pathways and to ensure the analytical methods are stability-indicating. walshmedicalmedia.com These studies involve exposing the tablets to stress conditions like acid, base, and oxidation to see if any new impurities are formed. walshmedicalmedia.com

Adherence to International Harmonisation Council (ICH) Guidelines for Impurities

The ICH has established a set of guidelines that provide a framework for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). ich.org These guidelines are crucial for ensuring a harmonized approach to impurity control across different regulatory regions. fda.gov The principles outlined in these guidelines are applied to the control of Dehydro Felodipine Hydrochloride.

ICH Q3A and Q3B guidelines define thresholds for reporting and identifying impurities. ich.org The reporting threshold is the level at or above which an impurity must be reported in the documentation for a new drug substance or product. uspnf.com The identification threshold is the level at or above which an impurity must be identified, meaning its structure needs to be elucidated. ich.orguspnf.com

These thresholds are not fixed values but are dependent on the maximum daily dose (MDD) of the drug. fda.gov For a given MDD, the ICH guidelines provide specific thresholds. The FDA relies on these reporting thresholds, taking into account clinical safety considerations. fda.gov

Table 2: ICH Thresholds for Impurities in New Drug Substances (Q3A)

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day intake (whichever is lower) 0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03% 0.05% 0.05%

This table summarizes the general thresholds set by the ICH for reporting, identifying, and qualifying impurities in new drug substances based on the maximum daily dose. ich.org

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity or an impurity profile at the specified level(s). ich.org An impurity is considered qualified if its level in the new drug substance has been adequately tested in safety and/or clinical studies. ich.org Impurities that are also significant metabolites in animal or human studies are generally considered qualified. ich.org

If an impurity like Dehydro Felodipine is present at a level higher than the identification threshold, and it is not a significant metabolite, its safety must be established. This can be done through a variety of methods, including:

Referencing available literature that supports the safety of the impurity.

Conducting toxicology studies on the impurity itself.

Comparing the impurity profile of the new drug substance with that of a product with established safety.

The qualification process ensures that the presence of Dehydro Felodipine at the proposed acceptance criterion does not pose a safety risk. A study on the toxic effects of Felodipine impurities using a zebrafish animal model showed that the lethal effects of Dehydro Felodipine (referred to as impurity 2 in the study) were greater than or equal to Felodipine itself, highlighting the importance of controlling its levels. nih.gov

Methodologies for Impurity Quantification and Process Control

Accurate and reliable analytical methods are essential for quantifying and controlling impurities like Dehydro Felodipine. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose. walshmedicalmedia.comteb.org.trresearchgate.net

A validated stability-indicating RP-HPLC method has been developed for the quantification of Felodipine and its impurities, including Dehydro Felodipine (Impurity A). walshmedicalmedia.com The method's specificity is demonstrated through forced degradation studies, which show no interference from degradation products with the peaks of Felodipine and its known impurities. walshmedicalmedia.com The method is validated for its precision, accuracy, linearity, and robustness. walshmedicalmedia.com

Table 3: Example of HPLC Method Parameters for Felodipine Impurity Analysis

Parameter Condition
Column Phenomenex Gemini C18 (150 x 2.0 mm, 5 µm)
Mobile Phase 0.02 mM Ammonium (B1175870) Acetate (B1210297) (pH 5) and Acetonitrile (B52724) (55:45, v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 240 nm
Limit of Detection (LOD) 0.05 µg/mL for Felodipine and Impurity A
Limit of Quantification (LOQ) 0.15 µg/mL for Felodipine and Impurity A

This table provides an example of the chromatographic conditions used in a validated HPLC method for the analysis of Felodipine and its impurities. walshmedicalmedia.com

Process control strategies are implemented during the manufacturing of the API to minimize the formation of Dehydro Felodipine. This involves optimizing reaction conditions, purification processes, and storage conditions to ensure that the level of this impurity remains consistently below the qualified limit in the final API.

Mechanistic Investigations of Dehydro Felodipine Hydrochloride Chemical Reactivity

In-depth Studies of Aromatization Processes within Dihydropyridine (B1217469) Structures

The conversion of a dihydropyridine ring to a pyridine (B92270) ring is a form of aromatization, a process that results in a more thermodynamically stable aromatic system. In the context of Felodipine (B1672334), this transformation to Dehydro Felodipine is a key metabolic process. In biological systems, this oxidation is primarily carried out by the cytochrome P-450 enzyme system. Mechanistic studies in non-biological systems have revealed that this aromatization can be initiated by a proton transfer from the N1-position of the dihydropyridine ring. This results in the formation of a dihydropyridine anion, which is more readily oxidized to the final pyridine product.

The driving force for this reaction is the significant gain in resonance energy upon the formation of the aromatic pyridine ring. This inherent stability of the pyridine ring in Dehydro Felodipine Hydrochloride makes it less susceptible to further oxidation under normal conditions compared to its dihydropyridine precursor.

Chemical Redox Mechanisms and Transformations in Non-Biological Systems

The transformation of Felodipine to Dehydro Felodipine is fundamentally a redox reaction, specifically an oxidation. In non-biological laboratory and industrial settings, this oxidation can be achieved using a variety of chemical oxidizing agents.

One notable example is the use of ceric sulphate. In an acidic medium, such as in the presence of sulphuric acid, ceric sulphate acts as a potent oxidizing agent that can quantitatively convert Felodipine to Dehydro Felodipine. This reaction is rapid and efficient, making it useful for analytical purposes, such as in dissolution testing of Felodipine formulations. The pyridine derivative formed is stable and can be readily quantified using techniques like reversed-phase liquid chromatography.

The general mechanism of this chemical oxidation involves the removal of two hydrogen atoms from the dihydropyridine ring of Felodipine, leading to the formation of the aromatic pyridine ring of Dehydro Felodipine. The specific steps of the electron transfer process can vary depending on the oxidizing agent and the reaction conditions.

Reactivity with Common Chemical Species under Defined Conditions

The reactivity of the dihydropyridine structure, and thus the formation of Dehydro Felodipine, has been studied with various common chemical reagents. While specific kinetic data for this compound is not extensively available in the public domain, studies on analogous dihydropyridine compounds provide valuable insights into the types of reactions and the conditions under which this transformation occurs.

Research on the oxidation of various dihydropyridine derivatives to their corresponding pyridine forms has been conducted using several methods. The following table summarizes the reaction conditions and yields for the oxidation of a representative dihydropyridine compound, N3, N5-bis(4-bromophenyl)-4-(5'-(4''-bromophenyl)furan-2'-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide, which shares the core dihydropyridine structure.

MethodReagents and ConditionsProduct Yield (%)
ADimethyl sulfoxide (B87167) (DMSO), heated on a water bath for 2-3 hours53
BDMSO with a few drops of concentrated nitric acid, heated on a water bath for 2-3 hours47
CBleaching powder (calcium hypochlorite) in a mixture of ethyl acetate (B1210297) and water, stirred for 5 minutes at room temperature64

These results demonstrate that the oxidation of the dihydropyridine ring can be achieved under relatively mild conditions with common laboratory reagents. The use of bleaching powder provides a rapid and high-yield method for this transformation at room temperature. The stability of the resulting pyridine derivative, analogous to Dehydro Felodipine, is evident from the successful isolation of the product.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Dehydro Felodipine Hydrochloride in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification. For example, a validated method involves using a C18 column (4.6 × 250 mm, 5 µm particle size) with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at 1.0 mL/min flow rate, monitored at 240 nm . Ensure calibration curves are established using certified reference standards (e.g., CAS 96382-71-7) to confirm linearity (R² > 0.995) and limit of detection (LOD < 10 ng/mL) .

Q. How does this compound differ structurally and pharmacologically from Felodipine?

this compound is a primary oxidative metabolite of Felodipine, characterized by the removal of a hydrogen atom from the dihydropyridine ring, resulting in a conjugated double bond system. This structural change reduces calcium channel blocking activity but enhances metabolic stability, as shown in comparative bioavailability studies .

Q. What are the critical parameters for ensuring reproducibility in synthesizing this compound?

Key parameters include:

  • Reaction temperature (optimized at 25–30°C to prevent side reactions).
  • Oxidation agent purity (e.g., use of tert-butyl hydroperoxide at 98% purity).
  • Post-synthesis purification via recrystallization in ethanol/water (70:30 v/v) to achieve ≥99% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different polymeric matrices?

Contradictions arise due to polymer-drug interactions. For instance, cellulose derivatives (e.g., HPMC) inhibit crystallization by stabilizing supersaturated solutions via hydrogen bonding, while PVP enhances solubility via hydrophobic interactions. Use dynamic light scattering (DLS) and differential scanning calorimetry (DSC) to characterize amorphous solid dispersions and validate solubility trends .

Q. What experimental designs are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

Employ a crossover study design with repeated blood sampling (0–24 hrs post-dose) in animal models. Use compartmental modeling (e.g., two-compartment model) to estimate clearance (CL), volume of distribution (Vd), and half-life (t½). Correlate plasma concentrations with hemodynamic responses (e.g., blood pressure reduction) using an Emax model .

Q. How do metabolic enzymes influence the interconversion between Felodipine and this compound?

CYP3A4 is the primary enzyme responsible for oxidation. Conduct in vitro assays with human liver microsomes (HLMs) and selective inhibitors (e.g., ketoconazole) to quantify metabolic rates. LC-MS/MS analysis can differentiate between parent drug and metabolite concentrations, revealing enzyme saturation thresholds .

Q. What methodologies are recommended for assessing the stability of this compound under accelerated storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4 weeks.
  • Analytical monitoring : Track degradation products via HPLC-PDA and confirm structures using HRMS.
  • Polymer screening : Evaluate excipients like PEG 6000 or silica gel for stabilizing amorphous forms during storage .

Methodological Best Practices

  • Reference standards : Use certified materials (e.g., CAS 96382-71-7) from pharmacopeial sources to ensure analytical accuracy .
  • Data validation : Adhere to ICH Q2(R1) guidelines for method validation, including precision (RSD < 2%), accuracy (90–110% recovery), and robustness .
  • Ethical compliance : For in vivo studies, obtain institutional review board (IRB) approval and document participant selection criteria rigorously .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.